molecular formula C14H16N6O2 B14972898 N~4~-(3-methylphenyl)-5-nitro-N~2~-(prop-2-en-1-yl)pyrimidine-2,4,6-triamine

N~4~-(3-methylphenyl)-5-nitro-N~2~-(prop-2-en-1-yl)pyrimidine-2,4,6-triamine

Cat. No.: B14972898
M. Wt: 300.32 g/mol
InChI Key: VLDWVFPIOUDELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(3-METHYLPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of a nitro group at the 5th position, a 3-methylphenyl group at the N4 position, and a prop-2-en-1-yl group at the N2 position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(3-METHYLPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration: Introduction of the nitro group at the 5th position of the pyrimidine ring.

    Alkylation: Attachment of the prop-2-en-1-yl group at the N2 position.

    Amination: Introduction of the 3-methylphenyl group at the N4 position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents like halogens or nitro compounds.

Major Products:

    Reduction of the nitro group: Formation of N4-(3-METHYLPHENYL)-5-AMINO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE.

    Substitution on the aromatic ring: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N4-(3-METHYLPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3-METHYLPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • N4-(3-METHYLPHENYL)-5-NITRO-N2-(ETHYL)PYRIMIDINE-2,4,6-TRIAMINE
  • N4-(3-METHYLPHENYL)-5-NITRO-N2-(METHYL)PYRIMIDINE-2,4,6-TRIAMINE

Comparison: N4-(3-METHYLPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE is unique due to the presence of the prop-2-en-1-yl group, which may confer distinct chemical and biological properties compared to its analogs with different alkyl groups. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C14H16N6O2

Molecular Weight

300.32 g/mol

IUPAC Name

4-N-(3-methylphenyl)-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H16N6O2/c1-3-7-16-14-18-12(15)11(20(21)22)13(19-14)17-10-6-4-5-9(2)8-10/h3-6,8H,1,7H2,2H3,(H4,15,16,17,18,19)

InChI Key

VLDWVFPIOUDELB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.